
Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a quinoline moiety, a furan ring, and a carboxamide group. The quinoline moiety is a double-ring structure containing a benzene ring fused with a pyridine moiety . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the formation of the quinoline moiety and the furan ring, followed by the attachment of the carboxamide group. The exact reactions would depend on the specific synthesis protocol used .Applications De Recherche Scientifique
Anti-inflammatory and Cytotoxicity Evaluation A study by Chen et al. (2006) synthesized a number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives and evaluated them for anti-inflammatory properties. The findings highlighted specific compounds with potent activities against beta-glucuronidase and lysozyme release, indicating potential anti-inflammatory applications without significant cytotoxicity (Chen et al., 2006).
Synthetic Transformations and Derivative Synthesis Research on the synthetic pathways and transformations of furo[3,2-c]quinolines and related compounds provides insights into the chemical versatility and potential applications of these molecules. Studies by Zubkov et al. (2010) and Kouznetsov et al. (2004) have contributed to the synthesis and transformation of partly hydrogenated quinolines, highlighting methods for creating complex quinoline-based structures with potential biological relevance (Zubkov et al., 2010); (Kouznetsov et al., 2004).
Antitubercular and Antimicrobial Activities Further studies explored the antitubercular and antimicrobial potential of quinoline derivatives. Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, exhibiting promising antitubercular activity against Mycobacterium tuberculosis, suggesting a potential avenue for therapeutic application (Kantevari et al., 2011). Moreover, Moussaoui et al. (2019) developed quinoline-carboxamides showing significant antibacterial activities, indicating their potential as antibacterial and antifungal agents (Moussaoui et al., 2019).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its biological and pharmaceutical activities. The development of more efficient and environmentally friendly synthesis protocols could also be a focus of future research .
Propriétés
IUPAC Name |
methyl 2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c1-32-25(31)19-14-28(24(30)17-9-3-2-7-15(17)19)27-23(29)18-13-21(22-11-6-12-33-22)26-20-10-5-4-8-16(18)20/h2-14H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBRLOKVRULVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2752931.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2752936.png)
![2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole](/img/structure/B2752937.png)
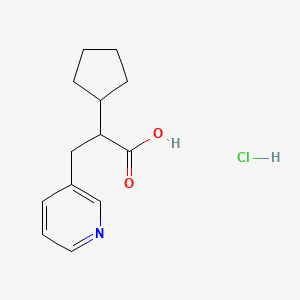
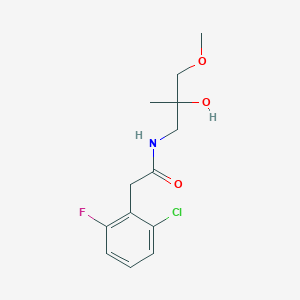
![(5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2752940.png)
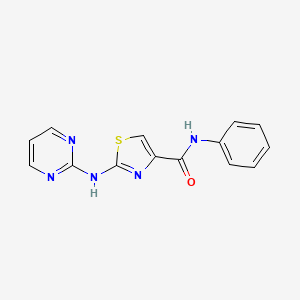
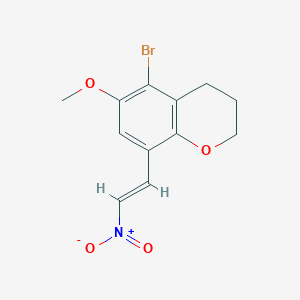
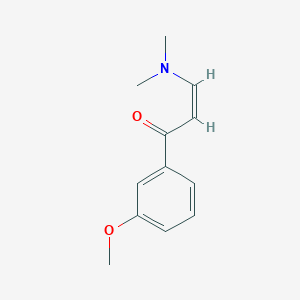
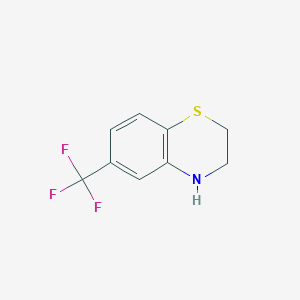
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/no-structure.png)
